molecular formula C18H12BF3KN B1404708 potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide CAS No. 1874177-91-9

potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide

Cat. No.: B1404708
CAS No.: 1874177-91-9
M. Wt: 349.2 g/mol
InChI Key: NYFSUSNCESHVIN-UHFFFAOYSA-N
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Description

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is a chemical compound that features a carbazole moiety attached to a phenyl ring, which is further bonded to a trifluoroborate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Phenyl Ring: The carbazole is then attached to a phenyl ring via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts.

    Introduction of Trifluoroborate Group: The phenyl ring is then functionalized with a trifluoroborate group through a reaction with boron trifluoride etherate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of carbazole and phenyl intermediates.

    Optimization of Reaction Conditions: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading.

    Purification and Isolation: Purification of the final product through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-quinone derivatives.

    Reduction: Reduction reactions can convert the carbazole unit to its corresponding dihydrocarbazole.

    Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like organolithium or Grignard reagents under anhydrous conditions.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various boron-containing organic compounds.

Scientific Research Applications

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural properties.

    Catalysis: Acts as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium [4-(9H-carbazol-9-yl)phenyl]borate
  • Potassium [4-(9H-carbazol-9-yl)phenyl]difluoroboranuide
  • Potassium [4-(9H-carbazol-9-yl)phenyl]tetrafluoroborate

Uniqueness

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is unique due to the presence of the trifluoroborate group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in advanced materials and catalysis.

Properties

IUPAC Name

potassium;(4-carbazol-9-ylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BF3N.K/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFSUSNCESHVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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